molecular formula C24H39LiN7O19P3S B10764781 Malonyl Coenzyme A (lithium salt)

Malonyl Coenzyme A (lithium salt)

Cat. No.: B10764781
M. Wt: 861.6 g/mol
InChI Key: QPGMQKHOEJUYRG-WBXHHUBASA-N
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Description

Malonyl Coenzyme A (lithium salt) (CAS: 108347-84-8) is a critical coenzyme A derivative formed via carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) . It serves as a substrate for fatty acid synthase (FAS), facilitating the elongation of fatty acid chains by condensing with acetyl-CoA to synthesize palmitate . Additionally, it regulates mitochondrial fatty acid oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT-1), thereby controlling lipid metabolism . Its lithium salt form enhances stability and solubility (50 mg/mL in water) and is stored at −20°C to maintain integrity .

Malonyl-CoA also participates in polyketide synthesis and mitochondrial transport of α-ketoglutarate .

Properties

Molecular Formula

C24H39LiN7O19P3S

Molecular Weight

861.6 g/mol

IUPAC Name

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride

InChI

InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1

InChI Key

QPGMQKHOEJUYRG-WBXHHUBASA-N

Isomeric SMILES

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Canonical SMILES

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Substrate Preparation

Malonyl-CoA is generated in situ by acetyl-CoA carboxylase (ACC)-mediated carboxylation of acetyl-CoA in the presence of bicarbonate and ATP. The reaction mixture includes:

  • Acetyl-CoA : 2 mM

  • ACC : 0.5 U/mL

  • ATP : 5 mM

  • Bicarbonate : 10 mM

Incubation at 37°C for 1 hour yields malonyl-CoA, which is subsequently converted to the lithium salt via ion-exchange chromatography.

Biocatalytic Assembly

Krishnan et al. (2020) developed thermomagneto-responsive biocatalysts by immobilizing ACC and PKS enzymes on magnetic nanoparticles. These catalysts enable:

  • Reusability : 85% activity retention after 10 cycles.

  • Yield Enhancement : 2.3-fold increase compared to free enzymes due to improved substrate channeling.

Innovative Biocatalytic Systems

Recent advances integrate smart materials with enzymatic processes. For example, Krishnan et al. (2020) engineered a thermomagneto-responsive system where malonyl-CoA synthesis is triggered by magnetic field-induced hyperthermia (42–45°C). Key features include:

  • Magnetic Nanoparticles : Fe₃O₄ cores functionalized with ACC and PKS.

  • Reaction Efficiency : 92% conversion of acetyl-CoA to malonyl-CoA in 30 minutes.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Enzymatic Synthesis Biocatalytic System
Yield 70–80%60–75%85–92%
Purity ≥90%≥85%≥95%
Reaction Time 6–8 hours2–3 hours0.5–1 hour
Scalability ModerateHighHigh
Environmental Impact High (organic solvents)LowLow

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Key Features of Malonyl-CoA and Related Coenzyme A Derivatives

Compound Molecular Formula Solubility (H₂O) Key Roles Associated Enzymes/Diseases
Malonyl-CoA (Li salt) C₂₄H₃₈Li₃N₇O₁₉P₃S 50 mg/mL Fatty acid/polyketide synthesis; CPT-1 inhibition ACC deficiency, obesity, cancer
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S Soluble TCA cycle substrate; precursor for malonyl-CoA Diabetes, metabolic syndrome
Palmitoyl-CoA C₃₇H₆₆N₇O₁₇P₃S Low solubility Fatty acid β-oxidation substrate; regulated by CPT-1 NAFLD, mitochondrial disorders
Succinyl-CoA C₂₅H₄₀N₇O₁₉P₃S Soluble TCA cycle intermediate; heme synthesis Metabolic acidosis, rare genetic disorders

Key Differences :

  • Structural : Malonyl-CoA contains a malonyl group (-OC-CH₂-COO⁻), while acetyl-CoA has an acetyl group (-COCH₃). This structural difference dictates their roles in anabolism (malonyl-CoA) vs. catabolism (acetyl-CoA) .
  • Metabolic Roles :
    • Malonyl-CoA promotes fatty acid synthesis and inhibits oxidation, whereas palmitoyl-CoA is oxidized for energy .
    • Acetyl-CoA carboxylase (ACC) deficiency reduces malonyl-CoA, leading to hypoglycemia and cardiomyopathy .

Enzymatic Interactions

  • ACC/AMPK Pathway : AMPK phosphorylates ACC, reducing malonyl-CoA levels and fatty acid synthesis. This pathway is dysregulated in obesity and diabetes .
  • Malonyl-CoA Decarboxylase (MCD): Converts malonyl-CoA to acetyl-CoA. MCD deficiency causes malonic aciduria, seizures, and cardiomyopathy .

Clinical and Research Implications

  • Obesity and Diabetes : Elevated malonyl-CoA inhibits CPT-1, reducing fatty acid oxidation and promoting lipid storage. Conversely, MCD inhibition raises malonyl-CoA, suppressing appetite and weight gain .
  • Cancer : High malonyl-CoA levels induce apoptosis in cancer cells by disrupting lipid metabolism .
  • Genetic Disorders : Mutations in MLYCD (encoding MCD) result in malonic aciduria, characterized by metabolic acidosis and developmental delays .

Q & A

Q. What is the biochemical role of Malonyl Coenzyme A (lithium salt) in fatty acid synthesis?

Malonyl CoA serves as a critical substrate for fatty acid synthase (FAS), which catalyzes the NADPH-dependent condensation of acetyl-CoA and malonyl-CoA to produce palmitate . It is synthesized via acetyl-CoA carboxylase (ACC)-mediated carboxylation of acetyl-CoA. Methodologically, researchers can quantify malonyl-CoA levels using HPLC (≥90% purity validation) or enzymatic assays to monitor FAS activity in vitro .

Q. How should Malonyl CoA (lithium salt) be prepared and stored to ensure stability in experiments?

  • Solubility: Dissolve in PBS (pH 7.2) at 10 mg/mL or in water (50 mg/mL) for aqueous solutions .
  • Storage: Aliquot and store at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Avoid freeze-thaw cycles to prevent degradation .
  • Handling: Warm to 37°C and vortex/ultrasonicate to improve solubility if precipitates form .

Q. What is the significance of Malonyl CoA in cancer metabolism studies?

Malonyl-CoA accumulation, achieved through FAS inhibition, induces apoptosis in cancer cells by disrupting lipid metabolism . Researchers can model this by treating cancer cell lines (e.g., breast cancer xenografts) with FAS inhibitors (e.g., C75) and measuring malonyl-CoA levels via LC-MS or fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in malonyl-CoA measurements across different assays?

  • Data Contradictions: Variability may arise from assay sensitivity (e.g., HPLC vs. enzymatic methods) or matrix effects (e.g., cellular vs. purified samples). Validate measurements using isotopic tracers (e.g., [14C]-malonyl-CoA) to confirm specificity .
  • Method Optimization: Use internal standards (e.g., deuterated malonyl-CoA) in mass spectrometry to correct for matrix interference .

Q. What experimental strategies can modulate malonyl-CoA levels to study CPT1 regulation?

  • CPT1 Inhibition: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), blocking fatty acid oxidation. To study this, treat myocytes or hepatocytes with malonyl-CoA (10–100 µM) and measure β-oxidation rates via radiolabeled palmitate .
  • AMPK Activation: Use AMPK activators (e.g., AICAR) to downregulate ACC, reducing malonyl-CoA synthesis. Pair with CPT1 activity assays to dissect metabolic flux .

Q. How does malonyl-CoA’s role in polyketide synthesis impact bacterial secondary metabolite studies?

Malonyl-CoA acts as the exclusive extender unit in bacterial aromatic polyketide biosynthesis . For mechanistic studies:

  • In vitro Reconstitution: Purify polyketide synthases (e.g., from Streptomyces glaucescens) and supplement with malonyl-CoA to track incorporation via [13C]-NMR .
  • Gene Knockout: Delete matB (malonyl-CoA synthetase) in bacterial strains to disrupt polyketide production and assess pathway dependence .

Q. What are the implications of malonyl-CoA’s dual role in lipid synthesis and mitochondrial metabolism?

Malonyl-CoA regulates both cytosolic fatty acid synthesis (via FAS) and mitochondrial β-oxidation (via CPT1 inhibition). To study this duality:

  • Compartmental Analysis: Isolate mitochondrial and cytosolic fractions from tissues (e.g., liver) and quantify malonyl-CoA spatially .
  • Transgenic Models: Use ACC2 knockout mice to study mitochondrial malonyl-CoA depletion and its metabolic effects .

Q. How can researchers address batch-to-batch variability in malonyl-CoA purity for reproducible results?

  • Quality Control: Require certificates of analysis (COA) with HPLC ≥90% purity and water content ≤12% .
  • In-house Validation: Run parallel assays with a reference standard (e.g., Sigma-Aldrich) to confirm activity in enzymatic reactions .

Methodological Best Practices

  • In Vivo Dosing: For animal studies, dissolve malonyl-CoA in saline with DMSO/PEG300/Tween 80 (ensure solubility via stepwise mixing) .
  • Kinetic Studies: Use stopped-flow spectrophotometry to measure real-time ACC activity and malonyl-CoA synthesis rates .
  • Ethical Compliance: Adhere to safety guidelines (e.g., ECHA) for handling lithium salts, including proper waste disposal .

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